2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide
Description
The compound “2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide” is an acetamide derivative with a bromo-fluoro-substituted phenyl group and a cyclopropyl group. Acetamides are a class of organic compounds that contain a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The bromo and fluoro groups on the phenyl ring are halogens, which can significantly affect the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetamide group, the bromo-fluoro-substituted phenyl ring, and the cyclopropyl group . The presence of these groups would likely result in a complex three-dimensional structure with various potential sites for intermolecular interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the acetamide group, the halogen-substituted phenyl ring, and the cyclopropyl group . The acetamide group could undergo various reactions involving the carbonyl or amine functionalities, while the halogens on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetamide group and the halogen atoms on the phenyl ring could result in relatively high melting and boiling points compared to nonpolar compounds of similar size . The compound could also exhibit significant solubility in polar solvents due to these polar functionalities .Future Directions
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N-cyclopropylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-8-2-1-7(10(13)6-8)5-11(15)14-9-3-4-9/h1-2,6,9H,3-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTAGQGOOFVQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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